molecular formula C18H13FN4S B287231 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287231
M. Wt: 336.4 g/mol
InChI Key: ICBDAZDCJKAXEK-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, resulting in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to induce apoptosis, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high solubility in water, which makes it easier to work with in lab experiments. However, its low stability in acidic conditions and susceptibility to degradation by light and heat pose limitations.

Future Directions

Could include the development of more stable analogs, investigation of its potential as a combination therapy with other anticancer agents, and exploration of its effects on cancer stem cells.
In conclusion, 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential for therapeutic applications. Its unique structure and mechanism of action make it a valuable target for further research in the field of anticancer therapy.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl bromide and 2-phenylvinyl-1,3-thiazole-4-carboxaldehyde in the presence of triethylamine and sodium hydride. The resulting compound is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.

Scientific Research Applications

3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria.

properties

Product Name

3-(4-Fluorobenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H13FN4S

Molecular Weight

336.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13FN4S/c19-15-9-6-14(7-10-15)12-16-20-21-18-23(16)22-17(24-18)11-8-13-4-2-1-3-5-13/h1-11H,12H2/b11-8+

InChI Key

ICBDAZDCJKAXEK-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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